molecular formula C19H15FN6O5 B2637973 N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-nitrofuran-2-carboxamide CAS No. 921890-61-1

N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-nitrofuran-2-carboxamide

Cat. No.: B2637973
CAS No.: 921890-61-1
M. Wt: 426.364
InChI Key: RIPITIWBRTWAHO-UHFFFAOYSA-N
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Description

The compound “N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-nitrofuran-2-carboxamide” is a heterocyclic derivative containing a pyrazolo[3,4-d]pyrimidine linkage . It is a part of a class of compounds that have received significant attention due to their biological and pharmacological activities .


Synthesis Analysis

The synthesis of such compounds is typically done under ultrasonic-assisted Huisgen 1,3-dipolar cycloaddition reaction with good yields . The process involves the condensation of certain moieties, followed by cyclization and further reactions .


Molecular Structure Analysis

The molecular structure of this compound is complex and involves multiple ring structures. The pyrazolo[3,4-d]pyrimidine is a fused nitrogen-containing heterocyclic ring system . More detailed structural analysis would require specific computational modeling or experimental data.


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds include base-catalyzed formation of certain structures via a Knoevenagel condensation, followed by [4+1] cycloaddition . Other reactions involve the use of hydrogen at room temperature .

Scientific Research Applications

Synthesis and Biological Evaluation

Compounds within the pyrazolo[3,4-d]pyrimidin class have been synthesized and evaluated for their potential as anticancer and anti-5-lipoxygenase agents. One study synthesized a series of novel 6-aryl-3-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-ones and evaluated them for their cytotoxic and 5-lipoxygenase inhibition activities. The study discusses the structure-activity relationship (SAR) of these compounds, indicating their potential therapeutic applications (Rahmouni et al., 2016).

Anticancer Activity

Another area of interest is the synthesis of pyrazolo[3,4-d]pyrimidin-4-one derivatives for anticancer activity. A study produced a compound series that showed significant antitumor activity against the MCF-7 human breast adenocarcinoma cell line, highlighting the potential of this chemical class in cancer treatment (Abdellatif et al., 2014).

Enzymatic Activity Modulation

Compounds with pyrazolopyrimidinyl moieties have also been shown to modulate enzymatic activity. A study involved synthesizing and testing derivatives for their effect on cellobiase activity, demonstrating the potential utility of these compounds in biotechnological applications (Abd & Awas, 2008).

Synthesis Techniques

Research also includes the development of novel synthetic methods for producing libraries of N-alkyl-4-alkylamino-1-aryl-1H-pyrazolo[3,4-d]pyrimidine-6-carboxamide derivatives. Such studies are crucial for expanding the accessibility and variability of compounds within this class for further pharmacological evaluation (Heo & Jeon, 2017).

Future Directions

The future directions for this compound could involve further exploration of its biological and pharmacological activities. Given its complex structure and the activities of similar compounds, it could be a potential candidate for drug development .

Properties

IUPAC Name

N-[2-[5-[(2-fluorophenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-5-nitrofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15FN6O5/c20-14-4-2-1-3-12(14)10-24-11-22-17-13(19(24)28)9-23-25(17)8-7-21-18(27)15-5-6-16(31-15)26(29)30/h1-6,9,11H,7-8,10H2,(H,21,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIPITIWBRTWAHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C=NC3=C(C2=O)C=NN3CCNC(=O)C4=CC=C(O4)[N+](=O)[O-])F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15FN6O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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